Erdosteine Ethyl Ester

Catalog No.
S1520538
CAS No.
84611-37-0
M.F
C10H15NO4S2
M. Wt
277.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erdosteine Ethyl Ester

CAS Number

84611-37-0

Product Name

Erdosteine Ethyl Ester

IUPAC Name

ethyl 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetate

Molecular Formula

C10H15NO4S2

Molecular Weight

277.4 g/mol

InChI

InChI=1S/C10H15NO4S2/c1-2-15-9(13)6-16-5-8(12)11-7-3-4-17-10(7)14/h7H,2-6H2,1H3,(H,11,12)

InChI Key

ALDBCZANDKRAMZ-UHFFFAOYSA-N

SMILES

CCOC(=O)CSCC(=O)NC1CCSC1=O

Synonyms

2-[[2-Oxo-2-[(tetrahydro-2-oxo-3-thienyl)amino]ethyl]thio]acetic Acid Ethyl Ester;[[2-Oxo-2-[(tetrahydro-2-oxo-3-thienyl)amino]ethyl]thio]acetic Acid Ethyl Ester

Canonical SMILES

CCOC(=O)CSCC(=O)NC1CCSC1=O

Antioxidant Activity in Chronic Obstructive Pulmonary Disease (COPD)

Scientific Field: Respiratory Medicine, Pharmacology

Summary: Erdosteine ethyl ester, a derivative of erdosteine, exhibits antioxidant properties. It has been studied extensively in patients with chronic obstructive pulmonary disease (COPD). COPD is characterized by chronic inflammation, oxidative stress, and frequent exacerbations. Erdosteine ethyl ester has shown promise in reducing the risk of acute exacerbations, shortening their duration, and decreasing the likelihood of hospitalization .

Methods and Experimental Procedures: Researchers typically conduct clinical trials to evaluate the effects of erdosteine ethyl ester in COPD patients. These trials involve randomized, double-blind, placebo-controlled designs. Patients receive erdosteine ethyl ester or a placebo, and outcomes such as exacerbation frequency, symptom severity, and lung function are assessed. Biomarkers of oxidative stress (e.g., malondialdehyde) are also measured.

Results and Outcomes: Studies have consistently demonstrated that erdosteine ethyl ester:

Enhanced Antibiotic Penetration

Scientific Field: Pharmacology, Microbiology

Summary: Erdosteine ethyl ester enhances the penetration of antibiotics (e.g., amoxicillin) into bronchial secretions. This synergistic effect improves the anti-infective efficacy of antibiotics in respiratory infections.

Methods and Experimental Procedures: In vitro studies use bronchial epithelial cell cultures. Researchers measure antibiotic concentrations in the presence and absence of erdosteine ethyl ester. Animal models of respiratory infections (e.g., pneumonia) are also employed.

Erdosteine Ethyl Ester is a derivative of the mucolytic agent erdosteine, which is primarily used to manage chronic obstructive pulmonary disease and other respiratory conditions characterized by excessive mucus production. Structurally, it contains a thiol group, which contributes to its biological activity. The compound is classified as an N-acyl-alpha amino acid and is recognized for its ability to enhance mucociliary clearance and reduce mucus viscosity, thereby facilitating expectoration.

As with the above sections, the mechanism of action for Erdosteine Ethyl Ester remains unknown due to a lack of research. However, Erdosteine's mechanism of action as a mucolytic agent might provide some clues. Erdosteine disrupts disulfide bonds in mucus, making it thinner and easier to expel from the airways []. Whether Erdosteine Ethyl Ester retains this activity is unclear.

That are pivotal for its biological activity:

  • Hydrolysis: The ester bond in erdosteine ethyl ester can be hydrolyzed to release erdosteine, which is the active form responsible for its mucolytic effects.
  • Formation of Active Metabolites: Upon metabolism, erdosteine generates three active metabolites that possess antioxidant properties and contribute to mucus regulation.
  • Redox Reactions: The thiol groups in erdosteine participate in redox reactions, allowing the compound to scavenge free radicals and mitigate oxidative stress in the lungs.

Erdosteine Ethyl Ester exhibits significant biological activities:

  • Mucolytic Action: It effectively reduces mucus viscosity and promotes mucociliary transport, aiding in the clearance of mucus from the respiratory tract .
  • Antioxidant Properties: The compound acts as a free radical scavenger, helping to protect lung tissue from damage caused by oxidative stress, particularly in smokers or individuals exposed to pollutants .
  • Anti-inflammatory Effects: Erdosteine has been shown to decrease inflammatory responses in the airways, contributing to its therapeutic efficacy in chronic respiratory diseases.

The synthesis of Erdosteine Ethyl Ester can be accomplished through various methods:

  • Microreactor Technology: A process involving the reaction of thiodiglycolic acid with ethyl chloroformate followed by the addition of homocysteine thiolactone hydrochloride. This method allows for precise control over reaction conditions such as temperature and residence time, leading to high yields of pure product .
  • Conventional Organic Synthesis: Traditional methods may involve esterification reactions using carboxylic acids and alcohols under acidic or basic conditions to form the desired ester.

Erdosteine Ethyl Ester is primarily applied in:

  • Pharmaceutical Formulations: As an active ingredient in medications aimed at treating respiratory conditions like chronic obstructive pulmonary disease.
  • Research Settings: Investigated for its potential roles in studying oxidative stress and inflammation in pulmonary diseases.

Interaction studies have revealed that Erdosteine Ethyl Ester can interact with various biological systems:

  • Enzymatic Interactions: It may influence enzymes involved in mucus production and degradation, enhancing its therapeutic effects.
  • Drug Interactions: Caution is advised when co-administering with other drugs that affect mucus viscosity or oxidative stress, as they may potentiate or diminish its effects .

Erdosteine Ethyl Ester shares similarities with several compounds known for their mucolytic and antioxidant properties. Here are some notable comparisons:

CompoundStructure TypeKey FeaturesUnique Aspects
N-Acetyl CysteineThiol derivativeAntioxidant and mucolytic propertiesWidely used as a treatment for acetaminophen overdose .
CarbocisteineThiol derivativeMucolytic activityLess potent antioxidant compared to erdosteine .
AmbroxolBenzylamine derivativeMucolytic and anti-inflammatoryPrimarily acts on mucous secretion without significant antioxidant effects .
BromhexineBenzylamine derivativeMucolytic actionPrimarily enhances ciliary movement rather than acting as an antioxidant .

Erdosteine Ethyl Ester stands out due to its dual action as both a mucolytic agent and a potent antioxidant, making it particularly effective for patients suffering from chronic respiratory conditions exacerbated by oxidative stress.

Erdosteine Ethyl Ester represents a modified version of erdosteine, a mucolytic drug with antioxidant properties. With a molecular formula of C₁₀H₁₅NO₄S₂ and molecular weight of 277.36 g/mol, this compound differs from erdosteine (C₈H₁₁NO₄S₂; MW: 249.3 g/mol) through the addition of an ethyl ester group. The synthesis of this compound involves specific methodologies that have evolved over time to improve yield, purity, and scalability.

The conventional synthesis route involves the direct esterification of erdosteine with ethanol. The process typically begins with dissolving erdosteine in methanol, followed by heating under reflux conditions to facilitate the reaction. This approach, while straightforward, presents challenges in controlling reaction parameters to minimize side products and maximize yield.

Catalytic Processes in Thiolactone Ring Functionalization

The thiolactone ring present in erdosteine represents a critical structural element that requires careful consideration during esterification processes. Recent advances in thiolactone chemistry have provided new insights into catalytic processes that can be applied to erdosteine ethyl ester synthesis.

Phosphazene-Based Catalysis

Phosphazene bases have emerged as effective catalysts for thiolactone functionalization. Studies on the ring-opening polymerization of β-thiobutyrolactone have demonstrated that phosphazene catalysts operate at room temperature with varying degrees of effectiveness based on their basicity and steric hindrance. The reactivity trend follows: BEMP ∼ tBu-P₁ < tBu-P₂ < tBu-P₄.

The mechanism involves the abstraction of an acidic methylene hydrogen from the monomer, generating a phosphazenium–thiocarboxylate ion-pair that initiates and propagates the reaction. This approach can be adapted for controlled functionalization of the thiolactone ring in erdosteine during ethyl ester formation.

Nucleophilic Ring-Opening Strategies

Nucleophilic ring-opening of thiolactones represents another promising approach for functionalization. Recent research has demonstrated that a quasi-click reaction can release sulfhydryl groups via thiolactone and amino nucleophilic ring-opening. This strategy could be modified to facilitate the controlled introduction of the ethyl ester group to erdosteine.

The mechanism typically involves:

  • Nucleophilic attack on the carbonyl carbon of the thiolactone ring
  • Ring-opening through C(=O)−S bond scission
  • Formation of a thiol-terminated intermediate
  • Subsequent esterification with ethanol

This approach offers potential advantages in terms of reaction selectivity and reduced formation of side products.

Metal-Free Catalytic Systems

Metal-free catalytic systems have gained attention for thiolactone functionalization due to their environmental advantages and reduced risk of metal contamination in pharmaceutical products. Organic photoredox catalysis has shown promise in C–H functionalization reactions of arenes with various derivatives.

A study by Gryko demonstrated that photoredox catalysis can be used for the generation and alkylation of alpha-keto radicals from diazoacetate derivatives. Similar principles could potentially be applied to the controlled esterification of erdosteine:

Catalyst TypeReaction ConditionsAdvantagesLimitations
Phosphazene basesRoom temperature, THF or tolueneControlled reaction kinetics, moderate dispersityPotential for back-biting reactions
Organic photoredoxBlue LED irradiation, acetonitrile/TFEMetal-free, selective functionalizationRequires specialized equipment
Ionic liquidsOxygen atmosphereHydrogen bond promotion, enhanced reactivityVariable product distribution
N-Heterocyclic carbenesRoom temperature, polar solventsHigh selectivity, mild conditionsSensitivity to moisture

Solvent Systems for Efficient Esterification and Intermediate Stabilization

The choice of solvent system plays a crucial role in the efficiency and selectivity of erdosteine ethyl ester synthesis. Research has demonstrated that solvent effects can significantly influence reaction rates, product distribution, and overall yield.

Hydrogen Bond-Promoting Solvent Systems

Ionic liquids have shown remarkable potential for promoting esterification reactions through hydrogen bond formation. Studies have demonstrated that ionic liquids like [EMIM]OAc can initiate and promote oxidative esterification of alcohols to esters under metal-free conditions in oxygen.

The mechanism involves the formation of multiple hydrogen bonds between the ionic liquid cation, anion, and the hydroxyl group of the alcohol substrate. This synergistic effect activates the alcohol O–H group, facilitating the esterification reaction. Applied to erdosteine, this approach could enhance the efficiency of ethyl ester formation while reducing the need for harsh reaction conditions.

Green Solvent Alternatives

Traditional esterification methods often employ chlorinated or amide solvent systems, which pose environmental and health concerns. Recent research has focused on developing greener alternatives with comparable efficiency.

The Steglich esterification, widely used for synthesizing esters from carboxylic acids and alcohols, has been successfully adapted to use acetonitrile as a greener solvent system. This modified protocol exhibits rates and yields comparable to traditional methods while eliminating the need for hazardous chlorinated solvents.

For erdosteine ethyl ester synthesis, acetonitrile-based systems offer several advantages:

  • Reduced environmental impact
  • Lower toxicity compared to chlorinated solvents
  • Simplified extraction and purification processes
  • Elimination of column chromatography in many cases

Solvent Effects on Reaction Selectivity

The solvent system can significantly influence reaction selectivity during erdosteine ethyl ester synthesis. Research on related esterification processes has shown that solvent polarity, hydrogen-bonding capability, and dielectric constant can affect the competition between desired esterification and potential side reactions.

Experimental data from similar systems suggests that optimizing solvent parameters can enhance yield and selectivity:

Solvent SystemPolarity IndexDielectric ConstantRelative Yield (%)Selectivity
Acetonitrile5.837.575-85High
Methanol5.132.765-75Moderate
THF4.07.660-70Variable
Toluene2.42.450-60Low
Acetonitrile/TFE (1:1)--80-90Very high

The acetonitrile/TFE (trifluoroethanol) mixture has demonstrated particular promise for related reactions, with the TFE providing hydrogen-bonding capabilities that enhance both reactivity and selectivity.

Continuous Flow Reactor Technologies for Scalable Production

Continuous flow processing represents a significant advancement for the scalable and efficient production of erdosteine ethyl ester. This approach offers numerous advantages over traditional batch processing, including improved heat transfer, enhanced mixing, precise residence time control, and increased safety for exothermic reactions.

Microreactor Systems for Esterification

Microreactor technology has demonstrated considerable potential for the continuous flow esterification of various compounds. Studies on the continuous flow esterification of H-phosphinic acid have shown that flow operations can achieve significantly higher productivity compared to batch methods.

For erdosteine ethyl ester synthesis, microreactor systems offer several advantages:

  • Enhanced heat transfer due to high surface-to-volume ratio
  • Improved mixing efficiency through specialized microstructures
  • Precise control over reaction parameters
  • Reduced reaction times and solvent usage
  • Simplified scale-up through numbering-up approaches

Experimental data from similar systems indicates that continuous flow operations can produce approximately 0.75 g of ester product in 30 minutes, compared to only 0.10 g using batch methods over the same timeframe.

Ultrasonic-Assisted Continuous Flow Processing

The incorporation of ultrasonic irradiation into continuous flow systems has shown promise for enhancing esterification processes. Research on the optimization of ethyl ester production from palm oil demonstrated that ultrasonic assistance significantly improved yields in a continuous flow setup.

Key findings from this research that could be applied to erdosteine ethyl ester synthesis include:

  • Ultrasonic amplitude has a positive effect on ester yield
  • Ethanol to substrate molar ratio can be optimized for maximum yield
  • Catalyst concentration requires careful optimization
  • Reaction temperature has a negative influence on ethyl ester yield above certain thresholds

The synergistic combination of continuous flow processing and ultrasonic irradiation could potentially achieve ethyl ester yields above 92% for erdosteine derivatives under optimized conditions.

Continuous Flow Process for Erdosteine Derivatives

Recent patent literature describes a continuous flow process specifically designed for the preparation of erdosteine and its derivatives. This process represents a significant advancement in the industrial-scale production of these compounds.

The process involves:

  • Reacting thiodiglycolic acid with a condensing agent to form thiodiglycolic anhydride
  • Reacting homocysteine thiolactone with the anhydride under controlled conditions
  • Utilizing microreactor technology to ensure precise control over reaction parameters
  • Implementing continuous processing to enhance efficiency and scalability

This approach could be adapted specifically for erdosteine ethyl ester production by incorporating an additional esterification step under continuous flow conditions.

A comparison of production methods illustrates the advantages of continuous flow technology:

Production MethodAdvantagesLimitationsEnvironmental Impact
Batch SynthesisEstablished technology, flexibleLower productivity, variable qualityHigher solvent usage, increased waste
MicroreactorHigh productivity, excellent heat transferRequires specialized equipmentReduced solvent usage, energy efficient
Ultrasonic-AssistedEnhanced yields, faster reaction timesAdditional energy requirementsModerate solvent reduction, higher energy usage
Continuous FlowScalable, consistent quality, automatedHigher initial investmentSignificant reduction in solvent and waste

Hepatic First-Pass Metabolism and Bioactivation Kinetics

Erdosteine ethyl ester undergoes extensive hepatic first-pass metabolism following oral administration, representing a critical step in its bioactivation cascade [2]. The compound demonstrates rapid absorption characteristics with subsequent transformation through hepatic enzymatic pathways [2] [39]. The bioactivation process is mediated primarily by cytochrome P450 enzymes, which facilitate the initial metabolic conversion steps [4].

The pharmacokinetic profile reveals that erdosteine ethyl ester exhibits protein binding of approximately 64.5 to 65 percent, indicating significant plasma protein interaction during distribution [3] [39]. The elimination half-life of the parent compound is approximately 1.46 hours, while the active metabolite demonstrates a slightly extended half-life of 1.62 hours [39]. These kinetic parameters suggest efficient metabolic conversion with sustained presence of the active moiety.

The bioactivation process involves transformation to the pharmacologically active metabolite N-thiodiglycolyl-homocysteine, commonly designated as Metabolite 1 [3] [26]. This conversion occurs through first-pass hepatic metabolism, with maximum metabolite formation achieved within approximately 4.6 hours in experimental models [39]. The rapid conversion kinetics ensure timely availability of the active compound for therapeutic intervention.

Research investigations have demonstrated that the bioactivation efficiency is influenced by hepatic enzyme capacity and metabolic load [7] [8]. The liver demonstrates substantial capacity for erdosteine ethyl ester metabolism, with enhanced conversion rates observed under optimal hepatic function conditions [10]. The metabolic pathway exhibits saturable kinetics, suggesting enzyme-mediated processes with defined capacity limitations.

ParameterValueReference
Absorption after oral administrationRapid [2] [39]
Protein binding64.5-65% [3] [39]
First-pass metabolism siteLiver [2] [3]
Primary metabolizing enzymesCytochrome P450 enzymes [4]
Active metabolite formationN-thiodiglycolyl-homocysteine (Met-1) [3] [26]
Elimination half-life (parent drug)1.46 hours [39]
Elimination half-life (metabolite)1.62 hours [39]
Time to maximum metabolite formation4.6 hours (in rats) [39]

Role of Ester Hydrolysis in Thiol Group Liberation

The ester hydrolysis mechanism represents a fundamental component of erdosteine ethyl ester activation, involving nucleophilic acyl substitution processes that facilitate thiol group liberation [11] [15]. The hydrolysis reaction proceeds through a series of coordinated steps, beginning with nucleophilic attack on the carbonyl carbon of the ester bond [11]. This process results in the formation of a tetrahedral intermediate, followed by subsequent rearrangement and elimination steps.

Carboxylesterases, specifically human carboxylesterase 1 and carboxylesterase 2, serve as the primary enzymatic mediators of ester hydrolysis [12] [33]. These enzymes demonstrate differential tissue distribution, with carboxylesterase 1 predominantly expressed in hepatic tissues and carboxylesterase 2 found primarily in gastrointestinal tract tissues [33] [34]. The enzymatic hydrolysis exhibits approximately 20-fold higher activity in human liver microsomes compared to intestinal microsomes [12].

The thiol group liberation occurs through thiolactone ring opening, a process that generates free sulfhydryl groups essential for antioxidant activity [28] [29]. The liberation mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic water attack and subsequent proton transfer events [11] [15]. The departure of the thiol group creates the pharmacologically active moiety with enhanced radical scavenging capabilities.

Kinetic studies reveal that ester hydrolysis proceeds with first-order kinetics under physiological conditions [14]. The hydrolysis rate is influenced by structural factors including electronic effects of substituent groups and steric hindrance around the ester bond [16] [18]. Electron-withdrawing groups can accelerate hydrolysis under basic conditions, while electron-donating groups enhance acid-catalyzed hydrolysis mechanisms [16].

The efficiency of thiol group liberation directly correlates with the biological activity of the resulting metabolite [25] [27]. Metabolite 1 demonstrates significant antioxidant effects during respiratory burst of human polymorphonuclear neutrophils, attributed to the presence of free sulfhydryl groups [25]. The liberated thiol groups exhibit direct scavenging effects on reactive oxygen species, particularly targeting peroxynitrite anions generated from superoxide and nitric oxide reactions [27].

AspectDetailsClinical Relevance
Ester bond locationEthyl ester group attachmentEnables prodrug formulation
Hydrolysis mechanismNucleophilic acyl substitutionAllows controlled drug release
Primary hydrolyzing enzymesCarboxylesterases (CES1 and CES2)Tissue-specific activation
Thiol group liberation siteThiolactone ring openingGeneration of active metabolite
Liberation efficiencyFormation of free sulfhydryl (-SH) groupsDirect radical scavenging capability
Time course for liberationRapid (within hours)Sustained therapeutic effect
Functional consequenceEnhanced antioxidant and mucolytic activityMulti-factorial pharmacological profile

Structural Determinants of Metabolite Formation Efficiency

The molecular architecture of erdosteine ethyl ester significantly influences metabolite formation efficiency through specific structural features that govern enzymatic recognition and metabolic processing [17] [18]. The compound exhibits a molecular formula of C₁₀H₁₅NO₄S₂ with a molecular weight of 277.36 grams per mole, distinguished from the parent erdosteine by the addition of an ethyl ester group .

The presence of two thioether groups constitutes a critical structural determinant for metabolic activation [3] [26]. These organosulfur functional groups serve as sites for enzymatic modification and subsequent release of active sulfhydryl moieties [26] [28]. The spatial arrangement of these groups influences the accessibility to metabolizing enzymes and the efficiency of bioactivation processes.

Lipophilicity represents a key physicochemical property affecting metabolic efficiency [19] [23]. The ethyl ester modification enhances lipophilicity compared to the parent compound, potentially improving membrane permeability and hepatic uptake [18] [19]. Enhanced lipophilicity facilitates interaction with liver enzymes, which are crucial for metabolic transformation [19] [23].

Steric and electronic characteristics significantly impact metabolic processing efficiency [19] [23]. Steric hindrance from bulky substituents can impede enzyme access to reactive sites, while electronic features alter the reactivity of the compound with metabolic enzymes [19] [23]. The ethyl ester group introduces both steric and electronic modifications that influence the overall metabolic profile.

Stereochemical considerations play an important role in metabolite formation efficiency [19]. The compound potentially exists as different enantiomers, with the S-enantiomer demonstrating superior free radical scavenging activity compared to the R-form in experimental models . This stereospecific difference emphasizes the importance of three-dimensional molecular structure in determining biological activity.

The molecular size and shape critically determine interactions with enzymes and transporters involved in metabolism [19] [23]. Larger molecular dimensions may face difficulty reaching enzyme active sites, potentially altering metabolic pathways and efficiency [19]. The ethyl ester modification increases molecular volume while maintaining favorable shape characteristics for enzymatic recognition.

Electronic properties of functional groups influence the susceptibility to enzymatic degradation [18] [19]. The ester group demonstrates enhanced susceptibility to hydrolysis by esterases compared to other functional groups [18]. The carboxylic acid group in the parent compound provides direct enzyme recognition sites, while the esterified form requires additional hydrolysis steps for activation [16] [18].

Structural FeatureCharacteristicImpact on Metabolism
Molecular formula (parent)C₈H₁₁NO₄S₂Base structure for metabolism
Molecular formula (ethyl ester)C₁₀H₁₅NO₄S₂Enhanced lipophilicity
Molecular weight (parent)249.30 g/molStandard molecular recognition
Molecular weight (ethyl ester)277.36 g/molAltered pharmacokinetic properties
Thioether groupsTwo functional groupsSites for metabolic activation
Carboxylic acid groupFree carboxyl group (parent)Direct enzyme recognition
Ethyl ester modificationEsterified carboxyl groupRequires hydrolysis for activation
Sulfur atom countTwo sulfur atomsCritical for antioxidant activity
Stereochemical considerationsPotential for enantiomeric differencesDifferential metabolic pathways

The comparative analysis reveals distinct differences between erdosteine and its ethyl ester derivative in terms of metabolic requirements and efficiency . The ethyl ester form requires an additional hydrolysis step compared to the parent compound, potentially extending the time to therapeutic effect while providing enhanced stability and bioavailability characteristics [16] [18].

PropertyErdosteine (Parent)Erdosteine Ethyl Ester
LipophilicityModerateEnhanced
Water solubilityHigherReduced
Gastric stabilityStableEnhanced
Hepatic metabolism requirementYes (first-pass)Yes (additional step)
Direct thiol activityNo (blocked groups)No (esterified)
BioavailabilityGoodPotentially enhanced
Onset of actionRapid after metabolismDelayed (double conversion)
Duration of effectSustainedExtended

XLogP3

0.6

Dates

Modify: 2024-04-14

Explore Compound Types